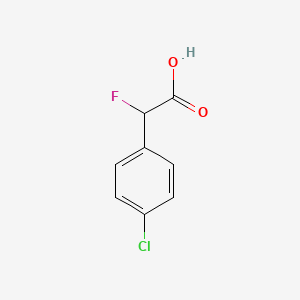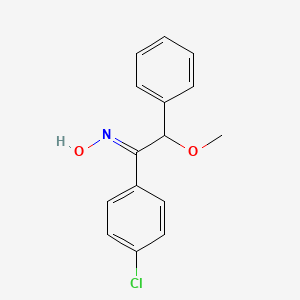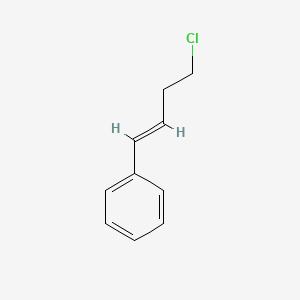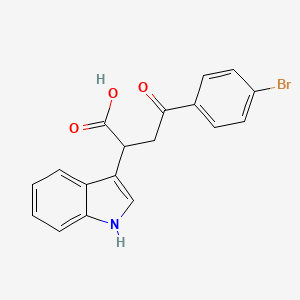
4-(4-bromophenyl)-2-(1H-indol-3-yl)-4-oxobutanoic acid
Overview
Description
4-(4-bromophenyl)-2-(1H-indol-3-yl)-4-oxobutanoic acid, commonly known as BIOB, is an organic compound with a wide range of applications in scientific research. BIOB was first synthesized in the late 1980s and is currently used in various fields such as biochemistry, pharmacology, and toxicology. BIOB has been studied for its potential as a therapeutic agent and its ability to modulate various biochemical and physiological processes.
Scientific Research Applications
Novel Surfactant Synthesis
4-(4-bromophenyl)-2-(1H-indol-3-yl)-4-oxobutanoic acid has been utilized in the synthesis of novel surfactants. A specific example involves the creation of a new surfactant incorporating a benzene spacer, synthesized through a novel copper-catalyzed cross-coupling reaction (Chen, Hu, & Fu, 2013).
Enzyme Inhibition Studies
This compound has been explored in enzyme inhibition research. Derivatives of 4-substituted 2,4-dioxobutanoic acids, containing lipophilic 4-substituents like 4-(4'-bromo[1,1'-biphenyl]-4-yl)-2, 4-dioxobutanoic acid, are found to be potent inhibitors of glycolic acid oxidase (Williams et al., 1983).
Structural Analysis in Medicinal Chemistry
The structure of similar compounds has been analyzed in the context of medicinal chemistry, particularly for understanding the properties of anxiolytic dipeptoids (Debaerdemaeker, Heigl, & Steiner, 1993).
Synthesis of Anti-inflammatory Analogs
Research has been conducted on the synthesis of analogs containing a 4-oxobutanoic acid structure for evaluating anti-inflammatory activity. For instance, the analogs of 4-(2',4'-difluorobiphenyl-4-yl)-2-methyl-4-oxobutanoic acid were synthesized and assessed for their anti-inflammatory properties (Kuchař et al., 1995).
Inhibitory Potential Against Urease Enzyme
This compound has also been utilized in synthesizing molecules with inhibitory potential against the urease enzyme. These molecules have been screened for their in vitro inhibitory potential and are considered potent inhibitors (Nazir et al., 2018).
Synthesis of Novel Heterocyclic Compounds
The compound has been used as a starting material for synthesizing a series of novel heterocyclic compounds with potential antibacterial activities. These include a variety of aroylacrylic acids, pyridazinones, and furanones derivatives (El-Hashash, Soliman, Bakeer, Mohammed, & Hassan, 2015).
Molecular Spectroscopy and Structure Analysis
It plays a role in molecular spectroscopy and structure analysis. For instance, 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid was synthesized, and its structure confirmed through various spectroscopic methods, aiding in understanding molecular interactions and properties (Raju et al., 2015).
properties
IUPAC Name |
4-(4-bromophenyl)-2-(1H-indol-3-yl)-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrNO3/c19-12-7-5-11(6-8-12)17(21)9-14(18(22)23)15-10-20-16-4-2-1-3-13(15)16/h1-8,10,14,20H,9H2,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKZWMJMQQLWAET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(CC(=O)C3=CC=C(C=C3)Br)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101200939 | |
| Record name | α-[2-(4-Bromophenyl)-2-oxoethyl]-1H-indole-3-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101200939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-bromophenyl)-2-(1H-indol-3-yl)-4-oxobutanoic acid | |
CAS RN |
78860-79-4 | |
| Record name | α-[2-(4-Bromophenyl)-2-oxoethyl]-1H-indole-3-acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=78860-79-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | α-[2-(4-Bromophenyl)-2-oxoethyl]-1H-indole-3-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101200939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Diethyl (acetylamino)[2-(4-methoxyphenyl)-2-oxoethyl]malonate](/img/structure/B3038096.png)
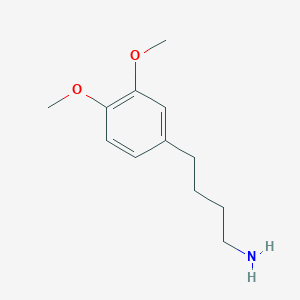
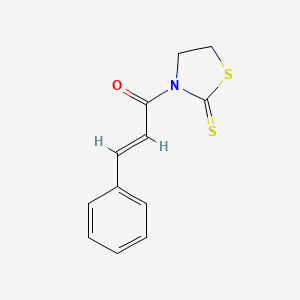
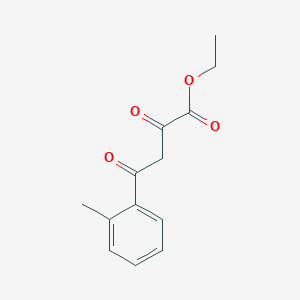

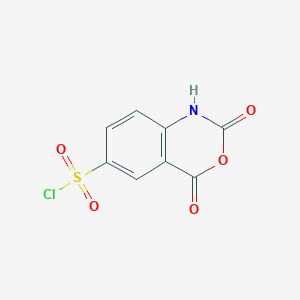


![2-Chloro-4-methyl-5,6-dihydro-7H-cyclopenta[b]pyridin-7-one](/img/structure/B3038106.png)
